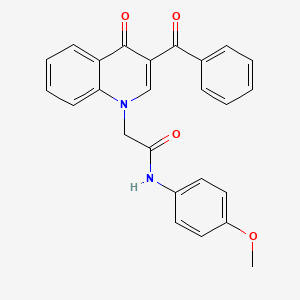

2-(3-benzoyl-4-oxoquinolin-1-yl)-N-(4-methoxyphenyl)acetamide

Description

The compound 2-(3-benzoyl-4-oxoquinolin-1-yl)-N-(4-methoxyphenyl)acetamide features a quinoline core substituted with a benzoyl group at position 3 and a 4-oxo moiety. The acetamide side chain is linked to a 4-methoxyphenyl group, which may enhance solubility and modulate bioactivity. Quinoline derivatives are known for diverse pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities. This compound’s structural uniqueness lies in the combination of electron-withdrawing (benzoyl) and electron-donating (methoxy) groups, which may influence its pharmacokinetic and pharmacodynamic profiles .

Properties

IUPAC Name |

2-(3-benzoyl-4-oxoquinolin-1-yl)-N-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O4/c1-31-19-13-11-18(12-14-19)26-23(28)16-27-15-21(24(29)17-7-3-2-4-8-17)25(30)20-9-5-6-10-22(20)27/h2-15H,16H2,1H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEJHDCTVJRZJKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzoyl-4-oxoquinolin-1-yl)-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common approach might include:

Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aryl methyl ketone in the presence of a base.

Benzoylation: The quinoline core can be benzoylated using benzoyl chloride in the presence of a base like pyridine.

Acetamide Formation: The final step involves the reaction of the benzoylated quinoline with 4-methoxyaniline and acetic anhydride to form the acetamide derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core.

Reduction: Reduction reactions may target the carbonyl groups present in the structure.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the benzoyl and methoxyphenyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

Catalysis: Quinoline derivatives are often used as ligands in catalytic reactions.

Material Science: These compounds can be used in the synthesis of organic semiconductors.

Biology

Antimicrobial Agents: Quinoline derivatives are studied for their potential as antibacterial and antifungal agents.

Anticancer Research: Some derivatives have shown promise in inhibiting cancer cell growth.

Medicine

Drug Development: The compound may serve as a lead compound for the development of new pharmaceuticals.

Industry

Dyes and Pigments: Quinoline derivatives are used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(3-benzoyl-4-oxoquinolin-1-yl)-N-(4-methoxyphenyl)acetamide would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline-Based Analogs

2-[3-(Benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide

- Core Structure: Quinoline with 4-oxo group.

- Substituents : Benzenesulfonyl (position 3), ethyl (position 6), and N-(4-chlorophenyl)acetamide.

- The 4-chlorophenyl acetamide may reduce solubility compared to the 4-methoxyphenyl group in the target compound.

- Activity: No specific data reported, but benzenesulfonyl groups are often associated with enhanced enzyme inhibition .

2-(1-Benzylpiperidin-4-yl)-6,7-dimethoxy-4-(4-methoxyphenyl)quinoline (18)

- Core Structure: Quinoline with 4-(4-methoxyphenyl).

- Substituents : Benzylpiperidinyl (position 2), dimethoxy (positions 6,7).

- Key Differences : The absence of a 4-oxo group and acetamide chain distinguishes this compound. The methoxy groups may enhance blood-brain barrier penetration.

- Activity: Acts as an acetylcholinesterase (AChE) inhibitor (IC₅₀ = 0.01 µM), highlighting how quinoline substituents can target neurological pathways .

Acetamide Derivatives with Methoxyphenyl Groups

N-[5-(4-Methoxyphenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]oxadiazol-2-ylsulfanyl}-acetamide (6e)

- Core Structure : Oxadiazole-thiol linked to pyridine.

- Substituents : Dual 4-methoxyphenyl groups and sulfanyl moiety.

- Activity : Exhibits potent cytotoxicity against PANC-1 (IC₅₀ = 4.6 µM) and HepG2 (IC₅₀ = 2.2 µM), suggesting that methoxyphenyl groups synergize with sulfur-containing moieties for anticancer effects .

2-{2-[3-(Benzothiazol-2-ylamino)-4-oxo-2-thioxothiazolidin-5-ylidenemethyl]-4-chlorophenoxy}-N-(4-methoxyphenyl)-acetamide

- Core Structure: Thiazolidinone-benzothiazole hybrid.

- Substituents: Chlorophenoxy and 4-methoxyphenylacetamide.

- Activity: Notable antitumor activity, emphasizing the role of methoxyphenyl in enhancing target affinity .

Compounds with Electron-Withdrawing Substituents

CDD-934506

- Core Structure : 1,3,4-Oxadiazole.

- Substituents : 5-(4-methoxyphenyl), sulfanyl, and N-(4-nitrophenyl)acetamide.

- Key Differences : The nitro group is a strong electron-withdrawing substituent, which may improve oxidative stability but reduce bioavailability compared to methoxy groups.

- Activity: Not explicitly reported, but structural analogs are explored for kinase inhibition .

Structural-Activity Relationship (SAR) Insights

Biological Activity

2-(3-benzoyl-4-oxoquinolin-1-yl)-N-(4-methoxyphenyl)acetamide is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound features a quinoline core with benzoyl and methoxy substitutions, which may enhance its biological activity by improving binding affinity to target proteins. The IUPAC name reflects its complex structure, which can influence its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₂O₄ |

| Molecular Weight | 314.35 g/mol |

| CAS Number | 897759-18-1 |

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit significant antimicrobial activity. A study found that compounds structurally related to 2-(3-benzoyl-4-oxoquinolin-1-yl)-N-(4-methoxyphenyl)acetamide demonstrated potent activity against various bacterial strains, suggesting potential as an antibiotic agent .

Antiviral Activity

The compound has been studied for its antiviral properties, particularly as an HIV integrase inhibitor. This mechanism is crucial in preventing viral replication, making it a candidate for further development in antiviral therapies .

Anticancer Potential

Quinoline derivatives are also recognized for their anticancer activities. Preliminary studies suggest that 2-(3-benzoyl-4-oxoquinolin-1-yl)-N-(4-methoxyphenyl)acetamide may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation .

The biological effects of this compound are likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are critical for the survival and replication of pathogens.

- DNA Interaction : Quinoline derivatives often intercalate into DNA, disrupting replication processes.

- Receptor Modulation : The presence of methoxy and benzoyl groups may enhance interactions with cellular receptors involved in signaling pathways.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several quinoline derivatives, including 2-(3-benzoyl-4-oxoquinolin-1-yl)-N-(4-methoxyphenyl)acetamide. Results showed that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli comparable to established antibiotics .

Case Study 2: Antiviral Activity Against HIV

In vitro studies demonstrated that the compound effectively inhibited HIV integrase activity, with a half-maximal inhibitory concentration (IC50) in the low micromolar range. This positions it as a promising candidate for further development in HIV treatment protocols .

Q & A

Q. What are the common synthetic routes for preparing 2-(3-benzoyl-4-oxoquinolin-1-yl)-N-(4-methoxyphenyl)acetamide, and how are intermediates characterized?

The synthesis typically involves multi-step organic reactions, including amidation, cyclization, and functional group protection/deprotection. For example:

- Amidation : Coupling 4-methoxyaniline with activated carbonyl intermediates (e.g., chloroacetyl chloride) under basic conditions (e.g., triethylamine) to form the acetamide backbone .

- Quinolinone formation : Cyclization of benzoyl-substituted precursors under acidic or thermal conditions to generate the 4-oxoquinoline core . Characterization relies on 1H NMR (e.g., aromatic protons at δ 6.8–8.2 ppm), mass spectrometry (e.g., molecular ion peaks matching theoretical mass), and IR (amide C=O stretch ~1650 cm⁻¹) .

Q. How can researchers validate the purity and structural integrity of this compound during synthesis?

- Chromatographic methods : HPLC or TLC with UV detection to monitor reaction progress and isolate pure fractions .

- Elemental analysis : Confirmation of C, H, N percentages within ±0.3% of theoretical values (e.g., Anal. Calcd for C27H20N2O4: C, 71.05; H, 4.41; Found: C, 71.12; H, 4.38) .

- Melting point consistency : Sharp melting points (e.g., 187–189°C for analogous compounds) indicate purity .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in biological activity data across different cancer cell lines?

Contradictions may arise due to cell-specific uptake mechanisms or metabolic differences. Methodological approaches include:

- Dose-response profiling : Determine IC50 values across multiple concentrations (e.g., MTT assay) to assess potency gradients .

- Mechanistic studies : Evaluate target engagement (e.g., adenosine A2B receptor binding assays) to correlate activity with molecular interactions .

- Comparative genomics : Screen cell lines for differential expression of putative targets (e.g., quinoline-metabolizing enzymes) .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

- ADMET prediction : Use tools like SwissADME to assess logP (target <5), solubility (AlogPS), and CYP450 inhibition .

- Docking studies : Model interactions with targets (e.g., kinase domains) to prioritize substituents enhancing binding affinity (e.g., methoxy groups for hydrophobic pockets) .

- QSAR analysis : Corrogate substituent effects (e.g., electron-withdrawing groups on the benzoyl moiety) with activity data .

Q. What crystallographic techniques are suitable for resolving structural ambiguities in this compound?

- Single-crystal X-ray diffraction : Use SHELXL for refinement, leveraging high-resolution data (e.g., <1.0 Å) to resolve disorder in the quinolinone ring .

- Twinned data handling : Apply SHELXD for structure solution in cases of pseudo-merohedral twinning .

- Hydrogen bonding analysis : Map interactions (e.g., N–H···O between acetamide and methoxyphenyl groups) to validate tautomeric forms .

Methodological Challenges and Solutions

Q. How can researchers address low yields in the final amidation step of this compound?

- Reagent optimization : Replace DCC with EDC·HCl for milder coupling conditions .

- Solvent selection : Use DMF or THF to improve solubility of hydrophobic intermediates .

- Catalytic additives : Introduce DMAP (4-dimethylaminopyridine) to accelerate acylation .

Q. What experimental designs are recommended for probing the compound’s stability under physiological conditions?

- Forced degradation studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions at 37°C, followed by LC-MS to identify degradation products .

- Plasma stability assay : Incubate with human plasma and quantify parent compound loss via UPLC over 24 hours .

Data Presentation

Table 1. Representative Biological Activity of Analogous Acetamide Derivatives

| Compound | Cell Line (IC50, μM) | Target Affinity (Ki, nM) | Reference |

|---|---|---|---|

| VIf (from ) | HCT-116: 12.3 | A2B receptor: 8.2 | |

| Compound 40 () | MCF-7: 5.8 | EGFR kinase: 15.4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.